molecular formula C16H15F2NO2S B5776890 N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide

N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide

Cat. No. B5776890
M. Wt: 323.4 g/mol
InChI Key: ZCQAMVGBZINHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a small molecule that is synthesized using a specific method, and it has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide involves its ability to inhibit the activity of certain enzymes and receptors in the body. Specifically, N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell growth and division. N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide has also been shown to modulate the activity of certain receptors in the brain, which could have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, modulate the activity of certain enzymes and receptors, and induce apoptosis (programmed cell death) in cancer cells. N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide has also been shown to have anti-inflammatory properties, which could have potential applications in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors, which could be useful in studying various cellular processes. However, one of the limitations of using N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells.

Future Directions

There are several future directions for the study of N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide, including its potential applications in the treatment of various diseases such as cancer and neurological disorders. Further studies are needed to elucidate the precise mechanism of action of N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide and to determine its potential toxicity in vivo. Additionally, further studies are needed to identify other potential targets of N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide and to develop more potent and selective analogs of N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide for use in various applications.

Synthesis Methods

N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide is synthesized using a specific method that involves the reaction of 4-ethoxybenzoyl chloride with 4-(difluoromethylthio)aniline in the presence of a base. This method results in the formation of N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide as a white solid, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide has also been studied for its potential applications in drug discovery, as it has been shown to inhibit the activity of certain enzymes that are involved in various diseases. In neuroscience, N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide has been shown to modulate the activity of certain receptors in the brain, which could have potential applications in the treatment of various neurological disorders.

properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2S/c1-2-21-13-7-3-11(4-8-13)15(20)19-12-5-9-14(10-6-12)22-16(17)18/h3-10,16H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQAMVGBZINHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-ethoxybenzamide

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